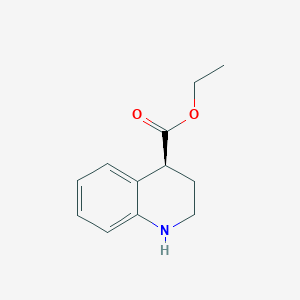
Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate is an organic compound known for its distinctive chemical structure and diverse reactivity. This compound, featuring a tetrahydroquinoline core, is an important building block in the synthesis of various biologically active molecules. Its stereochemistry (S-enantiomer) adds to its significance in medicinal chemistry, as the spatial arrangement can significantly influence its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate typically begins with readily available starting materials like substituted anilines and ethyl acetoacetate. A common synthetic route involves the following steps:
Cyclization: : The substituted aniline reacts with ethyl acetoacetate under acidic conditions, leading to the formation of the quinoline core.
Reduction: : The quinoline core undergoes catalytic hydrogenation, yielding the tetrahydroquinoline intermediate.
Esterification: : The final step involves esterifying the carboxylic acid with ethanol, producing the ethyl ester.
Industrial Production Methods
On an industrial scale, similar synthetic routes are employed but optimized for higher yields and cost efficiency. Catalysts and reaction conditions are fine-tuned to ensure consistency and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate is involved in various chemical reactions, including:
Oxidation: : This compound can undergo oxidation to form quinolone derivatives.
Reduction: : Catalytic hydrogenation can further reduce the compound to more saturated analogs.
Substitution: : The nitrogen atom in the tetrahydroquinoline ring allows for substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Typical reagents used include:
Oxidizing agents: : such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: : like palladium on carbon (Pd/C) for hydrogenation.
Substitution reagents: : including halogenating agents and organometallic reagents.
Major Products Formed
Oxidation: : leads to quinolone derivatives.
Reduction: : yields saturated tetrahydroquinoline analogs.
Substitution: : results in various functionalized tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate has a broad range of scientific research applications:
Chemistry: : Used as a key intermediate in the synthesis of complex organic molecules.
Biology: : Acts as a structural motif in the design of enzyme inhibitors and other bioactive compounds.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate in biological systems often involves:
Molecular Targets: : Interacting with specific enzymes or receptors, influencing biochemical pathways.
Pathways Involved: : Modulating key signaling pathways, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to its stereochemistry and specific reactivity. Similar compounds include:
Quinolines: : Like 2-phenylquinoline.
Isoquinolines: : Such as 1-benzylisoquinoline.
Other tetrahydroquinoline derivatives: : Such as (R)-1,2,3,4-tetrahydroquinoline-4-carboxylate.
These compounds share the quinoline or isoquinoline core but differ in their substituents and stereochemistry, which results in varied biological activities and chemical reactivities.
Hope this helps! Any particular section you want to explore in more detail?
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
ethyl (4S)-1,2,3,4-tetrahydroquinoline-4-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-6,10,13H,2,7-8H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
KAPGAOSLPHJFCS-JTQLQIEISA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1CCNC2=CC=CC=C12 |
Kanonische SMILES |
CCOC(=O)C1CCNC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


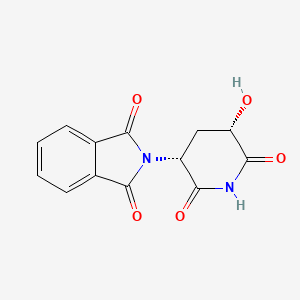
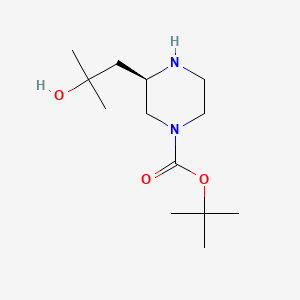


![Propan-2-yl 3-[2-(4-bromophenyl)oxiran-2-yl]propanoate](/img/structure/B15358872.png)
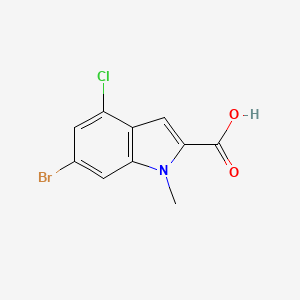
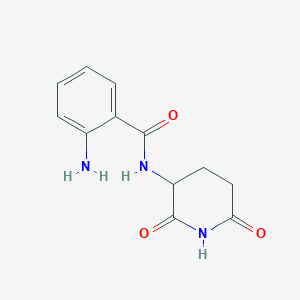
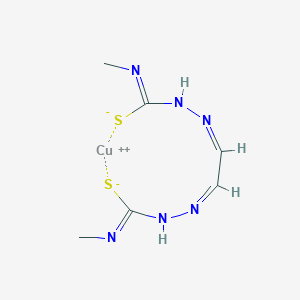
![t-Butyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B15358902.png)

![3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid](/img/structure/B15358910.png)
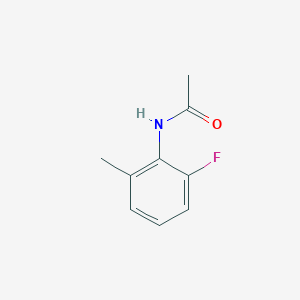

![3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol](/img/structure/B15358932.png)
